molecular formula C12H10O2 B1198389 2-Naphthylacetic acid CAS No. 581-96-4

2-Naphthylacetic acid

Cat. No.: B1198389
CAS No.: 581-96-4
M. Wt: 186.21 g/mol
InChI Key: VIBOGIYPPWLDTI-UHFFFAOYSA-N
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Description

2-Naphthylacetic acid is an organic compound with the molecular formula C12H10O2. It is a derivative of naphthalene, featuring a carboxymethyl group attached to the second position of the naphthalene ring. This compound is known for its applications in plant growth regulation and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthylacetic acid can be synthesized through several methods. One common approach involves the reaction of 2-naphthaldehyde with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation. Another method includes the oxidation of 2-naphthylacetonitrile using potassium permanganate in an alkaline medium.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-naphthylacetonitrile, followed by hydrolysis. This method is favored due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylacetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-naphthoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, and halogens like bromine for halogenation.

Major Products:

    Oxidation: 2-Naphthoic acid.

    Reduction: 2-Naphthylmethanol.

    Substitution: 2-Nitronaphthylacetic acid, 2-Bromonaphthylacetic acid.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory and Analgesic Properties

2-Naphthylacetic acid derivatives have shown significant therapeutic potential in treating inflammatory conditions. These compounds are effective against various ailments such as skin disorders, respiratory issues, and rheumatoid arthritis. A notable study indicated that these derivatives can alleviate pain, pyrexia, and pruritus by administering doses ranging from 0.1 mg to 20 mg per kilogram of body weight .

Table 1: Therapeutic Uses of this compound Derivatives

ConditionApplicationDosage Range (mg/kg)
Skin InflammationAnti-inflammatory0.1 - 20
Respiratory Tract DisordersAnalgesic1 - 5
Rheumatoid ArthritisPain Relief0.1 - 20

Prodrugs for Enhanced Delivery

Recent advancements have focused on developing prodrugs of this compound to improve bioavailability and skin permeability. For instance, piperazinylalkyl ester prodrugs exhibited enhanced solubility and lipophilicity, significantly improving skin permeation compared to the parent compound .

Agricultural Applications

Plant Growth Regulation

This compound is utilized as a plant growth regulator, particularly in promoting root development and enhancing biomass production. Studies have demonstrated that NAA can stimulate root formation in various plant species, thereby improving overall plant health and yield .

Case Study: Application in Microalgae Cultivation

In a study involving the microalga Mychonastes afer, the application of naphthylacetic acid combined with tea polyphenols significantly boosted lipid production essential for biodiesel synthesis. The optimal concentration of NAA was found to enhance biomass yield while promoting the production of nervonic acid, which is crucial for brain development .

Biochemical Research

Role in Drug Metabolism Studies

This compound serves as a model compound in drug metabolism studies due to its well-characterized metabolic pathways. Its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA), has been studied for its effects on glycosaminoglycan synthesis in canine articular cartilage, providing insights into its potential use in osteoarthritis treatment .

Table 2: Biochemical Studies Involving this compound

Study FocusFindingsReference
Glycosaminoglycan SynthesisNo inhibition of synthesis at therapeutic levels
Drug Delivery MechanismsEnhanced skin permeation with prodrugs

Mechanism of Action

2-Naphthylacetic acid exerts its effects primarily through its role as a plant hormone in the auxin family. It promotes cell elongation, division, and differentiation by binding to specific auxin receptors and activating signaling pathways that regulate gene expression. This leads to various physiological responses, such as root initiation and fruit development.

Comparison with Similar Compounds

    1-Naphthylacetic acid: Another naphthalene derivative with similar plant growth regulatory properties but differs in the position of the carboxymethyl group.

    Indole-3-acetic acid: A naturally occurring auxin with a different structural framework but similar biological activity.

Uniqueness: 2-Naphthylacetic acid is unique due to its specific structural configuration, which influences its binding affinity to auxin receptors and its overall efficacy as a plant growth regulator. Its distinct chemical properties also make it a valuable intermediate in organic synthesis.

Biological Activity

2-Naphthylacetic acid (2-NAA) is a synthetic auxin, a class of plant hormones that play crucial roles in regulating growth and development in plants. In addition to its agricultural applications, 2-NAA exhibits significant biological activities that have been the subject of various research studies. This article explores the biological activity of 2-NAA, highlighting its effects on different biological systems, including its anti-inflammatory properties, metabolic pathways, and potential therapeutic uses.

This compound is an aromatic compound with the molecular formula C12H10O2C_{12}H_{10}O_2. Its structure consists of a naphthalene ring substituted with an acetic acid group at the second position. This configuration is critical for its biological activity, influencing how it interacts with various biochemical pathways.

Biological Activity Overview

The biological activities of 2-NAA can be categorized into several areas:

  • Plant Growth Regulation : As an auxin, 2-NAA promotes cell elongation, root formation, and fruit development.
  • Anti-inflammatory Effects : Research indicates that 2-NAA exhibits anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Metabolic Pathways : 2-NAA is involved in various metabolic processes, including lipid metabolism and oxidative stress responses.

Plant Growth Regulation

2-NAA is widely used in agriculture as a growth regulator. Its ability to stimulate root formation and enhance fruit set is well-documented. Studies have shown that applying 2-NAA can lead to improved yields in crops such as tomatoes and apples by promoting uniform fruit development and reducing premature fruit drop.

Table 1: Effects of 2-NAA on Plant Growth

ParameterEffect of 2-NAAReference
Root LengthIncreased
Fruit SetEnhanced
Cell ElongationPromoted

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 2-NAA. For instance, a study investigating the effects of its active metabolite, 6-methoxy-2-naphthylacetic acid (6MNA), found that it does not inhibit glycosaminoglycan synthesis in cartilage tissue at therapeutic concentrations. This suggests a lack of adverse effects on cartilage health while still providing analgesic benefits .

Case Study: In Vitro Analysis

In vitro studies demonstrated that treatment with 6MNA reduced inflammation markers in cultured cells. The findings indicated a significant reduction in pro-inflammatory cytokines when cells were treated with 6MNA compared to untreated controls. This positions 6MNA as a potential candidate for managing conditions like osteoarthritis .

Metabolic Pathways

2-NAA's role in metabolic pathways has been explored, particularly concerning lipid metabolism. It has been shown to influence the accumulation of lipids in certain microalgae species, which could have implications for biodiesel production. The addition of 2-NAA during specific growth stages enhanced lipid accumulation by modulating intracellular reactive oxygen species (ROS) levels .

Table 2: Impact of 2-NAA on Lipid Accumulation

Microalgae SpeciesLipid Accumulation (%)Growth StageReference
Mychonastes aferIncreased by 50%Early Growth Stage
Chlorella vulgarisIncreased by 40%Mid Growth Stage

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing 2-naphthylacetic acid (2-NAA) in laboratory settings?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation of naphthalene, followed by hydrolysis of the intermediate ketone. Detailed protocols should specify reaction conditions (e.g., solvent, catalyst, temperature) and purification methods (e.g., recrystallization in ethanol). Characterization requires melting point verification (141–143°C) , HPLC purity assessment (>95% by HPLC) , and spectral confirmation (e.g., IR for carboxylic acid C=O stretch at ~1700 cm⁻¹, NMR for aromatic protons) . For reproducibility, experimental sections must document reagent sources, purity, and instrumentation calibration .

Q. How do solubility and stability properties of 2-NAA influence experimental design in plant physiology studies?

  • Methodological Answer : 2-NAA is water-insoluble but dissolves in organic solvents like ethanol or DMSO. Stock solutions are often prepared in alkaline buffers (e.g., NaOH) to enhance solubility. Stability studies should assess degradation under varying pH, light, and temperature conditions. For example, UV-Vis spectroscopy can monitor absorbance changes at λmax ~280 nm over time . Pre-experiment calibration curves are critical to ensure consistent bioactivity in auxin-related assays .

Q. What safety precautions are essential when handling 2-NAA in laboratory workflows?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes . Store 2-NAA in airtight containers away from light and moisture. Toxicity assessments recommend LD50 values for risk mitigation, though specific data may require extrapolation from structurally similar compounds (e.g., 1-naphthylacetic acid) .

Advanced Research Questions

Q. How can researchers optimize HPLC conditions for resolving 2-NAA from its isomer 1-naphthylacetic acid (1-NAA)?

  • Methodological Answer : Use a C18 column with a mobile phase of acetonitrile:water (60:40, v/v) acidified with 0.1% formic acid. Retention times differ due to positional isomerism: 2-NAA elutes earlier (~6.2 min) than 1-NAA (~7.8 min) under these conditions . Validate separation via spiked samples and cross-reference with NIST mass spectral libraries (m/z 186.2 for molecular ion) . Adjust gradient elution to improve resolution if co-elution occurs .

Q. What strategies address discrepancies in reported thermochemical data (e.g., ΔfH°solid) for 2-NAA?

  • Methodological Answer : Discrepancies arise from measurement techniques (e.g., combustion calorimetry vs. computational models). To reconcile

  • Compare values from primary sources (e.g., NIST: ΔfH°solid = -359.19 kJ/mol vs. published studies).
  • Validate purity of samples used in original studies (e.g., >98% by GC ).
  • Use computational tools (e.g., Gaussian) to calculate theoretical ΔfH° and assess experimental error margins .

Q. How do researchers design controlled experiments to distinguish 2-NAA's auxin-like activity from endogenous plant hormones?

  • Methodological Answer :

  • Negative Controls : Use Arabidopsis mutants deficient in auxin receptors (e.g., tir1-1) to isolate 2-NAA-specific effects .
  • Dose-Response Curves : Compare 2-NAA's EC50 with indole-3-acetic acid (IAA) in root elongation inhibition assays.
  • Metabolic Tracing : Radiolabel 2-NAA (e.g., ¹⁴C) to track uptake and translocation via autoradiography .

Q. What analytical challenges arise in quantifying trace 2-NAA in environmental matrices (e.g., soil, water)?

  • Methodological Answer : Matrix interference requires solid-phase extraction (SPE) with C18 cartridges and derivatization (e.g., methyl esterification) for GC-MS detection. Limit of detection (LOD) can reach 0.03 µg/L using MRM transitions (e.g., m/z 186→141) . Validate recovery rates (70–120%) using spiked blanks and internal standards (e.g., deuterated 2-NAA) .

Q. Data Presentation and Reproducibility

Q. How should researchers report conflicting bioactivity data for 2-NAA across plant species?

  • Methodological Answer : Use meta-analysis frameworks to aggregate data, highlighting variables like tissue type (e.g., root vs. shoot), concentration thresholds, and growth conditions. For transparency, publish raw datasets and statistical codes (e.g., R scripts) in supplementary materials .

Q. What computational tools predict 2-NAA's interactions with auxin-binding proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models 2-NAA's binding affinity to TIR1/AFB receptors. Compare docking scores with IAA and 1-NAA to explain functional differences. Validate predictions via site-directed mutagenesis (e.g., TIR1-Ser462Ala) .

Properties

IUPAC Name

2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBOGIYPPWLDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20206825
Record name 2-Naphthylacetic acid
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Molecular Weight

186.21 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

581-96-4
Record name 2-Naphthaleneacetic acid
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Retrosynthesis Analysis

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